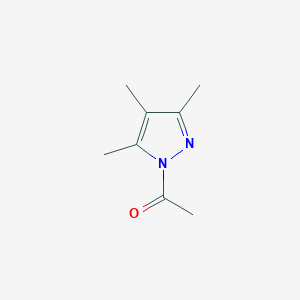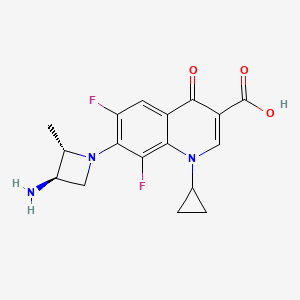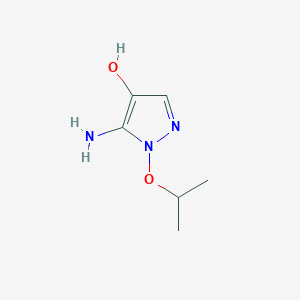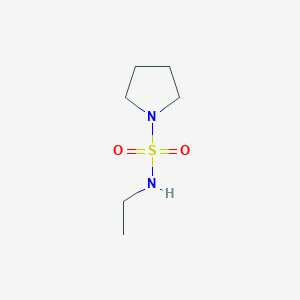
4-Ethynyl-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the 4-position, which imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,7-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,7-naphthyridine.
Ethynylation: The ethynyl group is introduced at the 4-position using a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the use of an ethynyl halide and a palladium catalyst under basic conditions.
Purification: The product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro or tetrahydro naphthyridines.
Substitution: Formation of substituted naphthyridines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2,7-naphthyridine is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways:
Molecular Targets: It can bind to enzymes, receptors, and nucleic acids, influencing their activity.
Pathways Involved: The compound can affect signaling pathways, gene expression, and metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Ethynyl-2,7-naphthyridine can be compared with other naphthyridine derivatives:
Propiedades
Fórmula molecular |
C10H6N2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-ethynyl-2,7-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-5-12-7-9-6-11-4-3-10(8)9/h1,3-7H |
Clave InChI |
GABNPZPRQYVNTQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2C=CN=CC2=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)

![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)



![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)






